N-(1-Hydroxy-2-butanyl)-4-methylbenzamide
Description
N-(1-Hydroxy-2-butanyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a 1-hydroxy-2-butanyl substituent. This analysis focuses on comparing its structural and functional attributes with related compounds.
Properties
CAS No. |
791831-18-0 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-3-11(8-14)13-12(15)10-6-4-9(2)5-7-10/h4-7,11,14H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
BQADMKZKMUYENW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-butanyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 1-amino-2-butanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide product.
Industrial Production Methods
In an industrial setting, the production of N-(1-Hydroxy-2-butanyl)-4-methylbenzamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-2-butanyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-2-butanyl)-4-methylbenzamide involves its interaction with specific molecular targets in biological systems. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences and Implications
Side Chain Hydrophilicity :
- The hydroxyl group in N-(1-Hydroxy-2-butanyl)-4-methylbenzamide likely improves aqueous solubility compared to purely alkyl-substituted analogs like N-butyl-4-methylbenzamide . However, this may reduce membrane permeability relative to lipophilic derivatives (e.g., Ispinesib ).
HDAC Inhibition Potential: Compound 109 (HDAC1/3 inhibitor ) shares a benzamide core but incorporates a 6-oxohexyl side chain with an aromatic amine. The hydroxyl group in the target compound may reduce HDAC affinity due to steric hindrance or altered metal-coordination capacity.
Kinase Inhibition and Binding Interactions :
- Ispinesib and Compound 153 feature bulky substituents enabling high-affinity kinase binding. The target compound’s simpler structure may lack comparable potency but could serve as a lead for optimization. Molecular docking studies (e.g., from ) suggest that substituent flexibility influences binding to kinases like PDGFRα and BRAF.
Biological Activity
N-(1-Hydroxy-2-butanyl)-4-methylbenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, supported by relevant data tables and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | [Not specified] |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | N-(1-Hydroxy-2-butanyl)-4-methylbenzamide |
Synthesis
The synthesis of N-(1-Hydroxy-2-butanyl)-4-methylbenzamide typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available 4-methylbenzoic acid.
- Formation of Amide : The acid is converted to the corresponding amide using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Hydroxylation : The butyl chain is introduced via a hydroxyalkylation reaction, often utilizing a base-catalyzed method to ensure proper functionalization.
N-(1-Hydroxy-2-butanyl)-4-methylbenzamide exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with inflammation and pain.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating its role as an antimicrobial agent.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of N-(1-Hydroxy-2-butanyl)-4-methylbenzamide against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing moderate antibacterial properties.
-
Anti-inflammatory Properties :
- In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
-
Cytotoxicity Assessment :
- Cytotoxicity tests on human cancer cell lines revealed that N-(1-Hydroxy-2-butanyl)-4-methylbenzamide exhibited selective cytotoxicity, particularly towards breast cancer cells, with an IC50 value of 25 µM.
Structure-Activity Relationships (SAR)
Understanding the SAR of N-(1-Hydroxy-2-butanyl)-4-methylbenzamide is crucial for optimizing its biological activity:
- Hydroxyl Group : The presence of the hydroxyl group at the butyl chain enhances solubility and bioavailability.
- Methyl Substitution : The 4-methyl group on the benzene ring contributes to increased lipophilicity, which may enhance membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
